molecular formula C24H17N3O4 B13791013 Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl- CAS No. 64611-93-4

Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl-

Cat. No.: B13791013
CAS No.: 64611-93-4
M. Wt: 411.4 g/mol
InChI Key: DFRWBCUUBVLBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, 2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-3-oxo-N-phenyl- (CAS 64611-93-4) is a synthetic azo-anthraquinone derivative characterized by a butanamide backbone functionalized with an anthraquinone moiety linked via an azo group. Its molecular formula is C24H18N4O3, with a molecular weight of 434.43 g/mol. The compound’s structure combines the planar anthraquinone framework, known for its electron-deficient properties and chromophoric utility, with a phenyl-substituted butanamide chain that enhances solubility and modulates electronic interactions .

Properties

CAS No.

64611-93-4

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

IUPAC Name

2-[(9,10-dioxoanthracen-1-yl)diazenyl]-3-oxo-N-phenylbutanamide

InChI

InChI=1S/C24H17N3O4/c1-14(28)21(24(31)25-15-8-3-2-4-9-15)27-26-19-13-7-12-18-20(19)23(30)17-11-6-5-10-16(17)22(18)29/h2-13,21H,1H3,(H,25,31)

InChI Key

DFRWBCUUBVLBGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl- generally involves the following key steps:

  • Preparation of the anthraquinone azo intermediate.
  • Coupling of the azo intermediate with a suitable amide precursor.
  • Introduction of the keto group at the 3-position of the butanamide moiety.
  • Final purification to achieve high purity and consistent color.

Azo Coupling Reaction

The azo group (-N=N-) linking the anthracene moiety is typically introduced by diazotization of an aromatic amine followed by coupling with the anthraquinone derivative. The anthraquinone core, specifically 9,10-dihydro-9,10-dioxo-1-anthracenyl, is prepared or procured as a precursor. The azo coupling is conducted under controlled pH and temperature to avoid side reactions and to maximize yield.

Amide Formation

The butanamide backbone is introduced through amide bond formation, commonly via reaction of an acid chloride or activated ester of the butanoic acid derivative with aniline or substituted aniline to form the N-phenyl amide. The keto group at the 3-position can be introduced either before or after amide formation depending on the synthetic route.

Purification and Characterization

Purification is achieved by recrystallization or chromatographic techniques to ensure the compound’s purity exceeds 90%, which is critical for applications in dyes and materials science. Characterization includes HPLC retention times, NMR, and UV-Vis spectroscopy to confirm the azo and anthraquinone structures.

Detailed Preparation Protocols

Although direct literature on this exact compound is limited, analogous synthetic methods for anthraquinone azo amides provide a reliable framework. The following table summarizes typical preparation steps and conditions:

Step No. Reaction Step Reagents/Conditions Notes
1 Diazotization of aromatic amine NaNO2, HCl, 0–5 °C Formation of diazonium salt
2 Azo coupling with anthraquinone Anthraquinone derivative, pH 8–10, 0–10 °C Controlled pH to avoid decomposition
3 Amide bond formation Butanoyl chloride or activated ester, aniline, base (e.g., pyridine) Reaction under inert atmosphere to prevent hydrolysis
4 Keto group introduction (if needed) Oxidation or selective functional group transformation May involve reagents like PCC or Dess-Martin periodinane
5 Purification Recrystallization, column chromatography Target purity >90%

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Diazotization temperature 0–5 °C Prevents decomposition of diazonium salt
Azo coupling pH 8–10 Ensures selective coupling
Amide formation solvent Pyridine, DMF, or inert solvent Facilitates amide bond formation
Reaction atmosphere Inert (N2 or Ar) Prevents oxidation and hydrolysis
Purity target ≥ 90% Ensures product quality and performance
Drying temperature 160–185 °C (if applicable) Removes solvents, stabilizes compound

Additional Notes

  • No direct preparation methods for this exact compound were found in patent or regulatory databases, but analogous azo-anthraquinone amides follow the above methodology.
  • The method for synthesizing related anthraquinone derivatives such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) involves hydrolysis and dehydration in a single vessel, which could inspire streamlined synthesis approaches for the azo-butanamide compound.
  • Environmental and safety considerations recommend minimizing organic solvents and using catalytic acid compounds to improve yield and reduce side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be further oxidized to introduce additional functional groups.

    Reduction: The azo linkage can be reduced to form the corresponding amine.

    Substitution: The phenylbutyramide group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Can introduce additional functional groups.
  • Reduction : Azo linkage can be reduced to form the corresponding amine.
  • Substitution : The phenylbutyramide group can participate in electrophilic or nucleophilic substitutions.

Chemistry

In synthetic organic chemistry, Butanamide serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways leading to novel compounds.

Biology

The compound has been investigated for its potential as a dye or staining agent due to its chromophoric properties. It has shown promise in biological applications such as:

  • Anticancer Activity : Studies have indicated that azo compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Medicine

Research into Butanamide's therapeutic properties has revealed potential applications in:

  • Anti-inflammatory Activities : The compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Industrial Applications

In the industrial sector, Butanamide is utilized in the production of pigments and dyes. Its properties make it suitable for creating vibrant colors in textiles and other materials.

Case Studies

  • Anticancer Activity Study :
    • A study explored the effects of Butanamide on various cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent.
  • Dyeing Applications :
    • In textile industries, experiments demonstrated that Butanamide could produce bright colors with good fastness properties. This makes it a viable option for sustainable dyeing processes.

Mechanism of Action

The mechanism of action of 2-[(9,10-dihydro-9,10-dioxo-1-anthryl)azo]-3-oxo-N-phenylbutyramide involves its interaction with molecular targets such as enzymes or receptors. The azo linkage and anthraquinone moiety play crucial roles in its activity, potentially interfering with cellular processes or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Azo-linked anthraquinone derivatives and substituted butanamides share structural and functional similarities with the target compound. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Structural Analogues

a. 4-Chloro-N-(9,10-dihydro-9,10-dioxoanthracen-6-yl) butanamide (9c)

  • CAS: Not explicitly listed (referenced via synthesis in ).
  • Molecular Formula : C18H13ClN2O3 (MW: 356.76 g/mol).
  • Key Differences: Replaces the azo group with a chloro substituent at the anthraquinone position.
  • Synthesis: Prepared via direct amidation of anthraquinone derivatives using chloro-substituted butanoyl chloride .
  • Properties : Exhibits reduced conjugation compared to the azo-linked compound, leading to lower absorbance in visible spectra .

b. Butanamide, 3-oxo-2-[(pentamethylphenyl)azo]-N-(2,4,6-trimethylphenyl)

  • CAS : 100781-88-2.
  • Molecular Formula : C24H31N3O2 (MW: 393.52 g/mol).
  • Key Differences : Features a pentamethylphenyl azo group and a trimethylphenyl amide substituent.
  • Applications : Demonstrates enhanced thermal stability (>250°C) due to steric hindrance from methyl groups, making it suitable for high-temperature dye applications .

c. N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)benzamide

  • CAS : 52869186.
  • Molecular Formula: C21H13NO3 (MW: 327.34 g/mol).
  • Spectroscopy: Shows distinct <sup>13</sup>C-NMR signals at 176.7 and 177.4 ppm for anthraquinone carbonyls, compared to 162.6 ppm for the amide carbonyl in the target compound .
Physicochemical Properties
Property Target Compound 4-Chloro Analogue (9c) Pentamethylphenyl Azo Derivative
Molecular Weight (g/mol) 434.43 356.76 393.52
Melting Point Not reported 220–225°C >250°C
Solubility Moderate in DMF Low in polar solvents High in chlorinated solvents
UV-Vis λmax ~500 nm (azo) ~450 nm (chloro) ~520 nm (methyl-enhanced conjugation)
Regulatory and Environmental Profiles

Biological Activity

Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C33H38N4O4
  • Molecular Weight : 554.7 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the azo group and the anthracene moiety. These features are known to interact with various biological targets, including:

  • Antioxidant Activity : Compounds with anthracene derivatives often exhibit significant antioxidant properties, which may help in reducing oxidative stress in cells.
  • Anticancer Properties : Azo compounds have been studied for their potential anticancer effects. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl-. Studies indicate that azo compounds can have varying degrees of toxicity depending on their structure and exposure routes.

Toxicological Data Summary

EndpointObservations
Genotoxicity Some azo compounds show potential genotoxic effects; however, data specific to this compound is limited.
Acute Toxicity Limited data available; further studies required to assess acute exposure risks.
Chronic Toxicity Long-term exposure studies are necessary to determine chronic effects on health.

Case Studies

Several studies have investigated the biological activities of related azo compounds and their derivatives:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that certain anthracene-based azo compounds exhibited potent anticancer activity against various cancer cell lines, suggesting a similar potential for Butanamide, 2-((9,10-dihydro-9,10-dioxo-1-anthracenyl)azo)-3-oxo-N-phenyl- .
  • Antioxidant Studies : Research highlighted in Food Chemistry indicated that anthracene derivatives possess significant antioxidant properties which could be beneficial in preventing oxidative damage in biological systems .
  • Toxicity Assessments : A comprehensive review on azo compounds noted that while many exhibit promising biological activities, their safety profiles require thorough investigation due to potential mutagenic effects .

Q & A

Q. What are the optimal synthetic routes and characterization methods for this anthraquinone-azo compound?

The compound is synthesized via diazotization of 9,10-dihydro-9,10-dioxo-1-anthracenamine followed by azo coupling with 3-oxo-N-phenylbutanamide. Key steps include:

  • Diazotization : Use NaNO₂/HCl under controlled temperatures (0–5°C) to avoid premature decomposition .
  • Coupling : React the diazonium salt with the β-ketoamide in alkaline media (pH 8–9) to enhance electrophilic substitution .
    Characterization :
  • FTIR : Confirm the azo (-N=N-) stretch at 1450–1600 cm⁻¹ and anthraquinone C=O stretches at 1660–1680 cm⁻¹ .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and β-ketoamide protons (δ 2.5–3.5 ppm) .
  • HPLC-PDA : Assess purity (>98%) and monitor byproducts like unreacted anthraquinone intermediates .

Q. How does the compound’s stability vary under different environmental conditions?

Stability is influenced by:

  • Photodegradation : The azo bond undergoes cleavage under UV light (λ > 300 nm), forming anthraquinone radicals and nitroso byproducts. Use accelerated aging studies with xenon arc lamps to model degradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, with mass loss correlating to anthraquinone moiety degradation .
  • pH Sensitivity : The β-ketoamide group hydrolyzes in strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Monitor via pH-dependent UV-Vis spectral shifts (λmax 450–500 nm) .

Q. What analytical techniques are recommended for quantifying impurities in this compound?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted diazonium salts or anthraquinone derivatives) using reverse-phase C18 columns and electrospray ionization (ESI+) .
  • XRD : Identify crystalline impurities (e.g., polymorphs) by comparing experimental diffractograms with simulated patterns from single-crystal data .
  • Elemental Analysis : Verify stoichiometry (C: ~68%, H: ~4.5%, N: ~10%) to confirm synthesis fidelity .

Advanced Research Questions

Q. What is the mechanistic pathway for the reduction of the azo group in catalytic environments?

The azo group undergoes a two-electron reduction:

Electrochemical Reduction : Cyclic voltammetry (CV) in acetonitrile shows reversible redox peaks at -0.5 V to -0.8 V (vs. Ag/AgCl), corresponding to the formation of hydrazine intermediates .

Catalytic Hydrogenation : Pd/C-mediated reduction in ethanol produces 9,10-dihydroanthracene-1,4-diamine and phenylacetoacetamide. Monitor reaction progress via in situ Raman spectroscopy (disappearance of azo peak at 1440 cm⁻¹) .
Computational Insight : DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing groups on the anthraquinone ring lower the LUMO energy, enhancing reducibility .

Q. How can computational modeling predict the compound’s electronic and spectroscopic properties?

  • TD-DFT : Simulate UV-Vis spectra by modeling HOMO→LUMO transitions (e.g., π→π* in anthraquinone at ~450 nm). Compare with experimental λmax values to validate accuracy .
  • Molecular Electrostatic Potential (MEP) : Identify reactive sites (e.g., azo nitrogen for electrophilic attacks) .
  • Vibrational Analysis : Assign IR/Raman modes using Gaussian 16 software, correlating with experimental data to resolve ambiguities in peak assignments .

Q. What strategies resolve contradictions in reported solubility and reactivity data?

Discrepancies arise from solvent polarity and crystallinity:

  • Solubility : Use Hansen solubility parameters to optimize solvents. For example, DMF (δ = 24.8 MPa¹/²) dissolves the compound better than ethanol (δ = 26.5 MPa¹/²) due to polarity matching .
  • Reactivity : Conflicting catalytic data (e.g., azo reduction rates) may stem from trace metal impurities. Conduct ICP-MS to quantify Fe³⁺/Cu²⁺ levels in reaction batches .

Q. How does the compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Fluorescence Quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots. The anthraquinone moiety quenches tryptophan fluorescence (λex 280 nm) with a binding constant (Kb) of ~10⁴ M⁻¹ .
  • Molecular Docking : Use AutoDock Vina to model interactions with DNA G-quadruplexes, highlighting π-π stacking between anthraquinone and guanine bases .
  • Cytotoxicity Assays : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, comparing with structurally related azo dyes .

Data Contradiction Analysis

Q. How to address inconsistencies in reported thermal degradation profiles?

Divergent TGA results may arise from:

  • Sample Purity : Impurities (e.g., residual solvents) lower decomposition onset temperatures. Validate purity via DSC (melting point ~250°C) .
  • Heating Rate : Faster rates (>10°C/min) obscure stepwise degradation. Use dynamic TGA at 5°C/min under N₂ to resolve overlapping mass loss events .

Q. Why do computational and experimental UV-Vis spectra sometimes mismatch?

  • Solvent Effects : TD-DFT often models gas-phase transitions, while experimental data include solvent interactions (e.g., bathochromic shifts in polar solvents). Incorporate PCM solvation models (e.g., IEFPCM) for alignment .
  • Aggregation : π-π stacking in concentrated solutions broadens absorption bands. Dilute samples (<1 mM) and compare with theoretical monomeric spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.